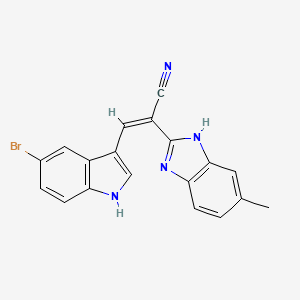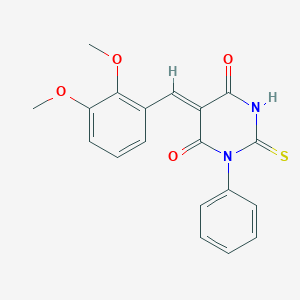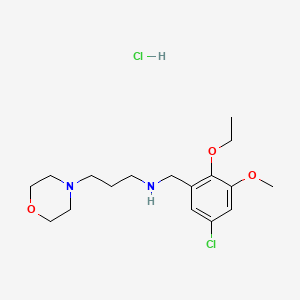![molecular formula C27H19N3O7 B6132109 N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)
N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide, commonly known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound is synthesized through a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
FFA4 agonist acts on the free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. The compound activates FFA4, which leads to the activation of various signaling pathways, including the Gαq/11, Gαi/o, and β-arrestin pathways. These pathways play a crucial role in regulating glucose and lipid metabolism, inflammation, and insulin secretion.
Biochemical and Physiological Effects:
FFA4 agonist has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight and fat mass in animal studies. The compound has also been shown to have anti-inflammatory effects and may have applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FFA4 agonist in lab experiments is its specificity for FFA4. The compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of FFA4 in various biological processes. However, one of the limitations of using FFA4 agonist is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions in scientific research that involve FFA4 agonist. One potential area of research is the development of novel FFA4 agonists that have improved solubility and pharmacokinetic properties. Another area of research is the identification of the downstream signaling pathways that are activated by FFA4 agonist and their role in regulating various biological processes. Additionally, FFA4 agonist may have applications in the treatment of other metabolic and inflammatory diseases, which warrants further investigation.
Conclusion:
FFA4 agonist is a complex chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research. Further research is needed to fully understand the potential applications of FFA4 agonist in the treatment of metabolic and inflammatory diseases.
Méthodes De Synthèse
The synthesis of FFA4 agonist involves a series of chemical reactions that require a high level of expertise and precision. The process starts with the reaction of 3,4-difluoronitrobenzene with 2-furoic acid, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 3,4-bis(2-amino-furanyl)phenol to produce FFA4 agonist.
Applications De Recherche Scientifique
FFA4 agonist has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. The compound has also been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[3-[3,4-bis(furan-2-carbonylamino)phenoxy]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O7/c31-25(22-7-2-12-34-22)28-17-5-1-6-18(15-17)37-19-10-11-20(29-26(32)23-8-3-13-35-23)21(16-19)30-27(33)24-9-4-14-36-24/h1-16H,(H,28,31)(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCLQWSWZWADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)



![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)

![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)